N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
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Overview
Description
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol It is characterized by the presence of a tetrazole ring attached to a cyclohexane carboxamide group
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylic acid .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry . This suggests that N-(2H-tetrazol-5-yl)cyclohexanecarboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole derivatives have been found to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that this compound may exhibit similar resistance to metabolic degradation .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability and activity of tetrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-tetrazol-5-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an appropriate tetrazole derivative under controlled conditions. One common method involves the use of cyclohexanecarboxylic acid chloride, which reacts with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a potential drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-tetrazol-5-yl)benzamide
- N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
- N-(2H-tetrazol-5-yl)cyclohexanecarboxylic acid
Uniqueness
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is unique due to the combination of the tetrazole ring and the cyclohexane carboxamide group. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to drug development .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h6H,1-5H2,(H2,9,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCORYRBSZRUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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